molecular formula C12H17NO3 B3419213 Nicoboxil CAS No. 13912-80-6

Nicoboxil

カタログ番号 B3419213
CAS番号: 13912-80-6
分子量: 223.27 g/mol
InChIキー: IZJRISIINLJVBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nicoboxil is a medication used to treat acute back pain . It has been investigated for the treatment of Acute Low Back Pain, where it is typically considered an effective and safe therapeutic option . It is predominantly found paired with nonivamide as a combination topical analgesic product . Such combination topical analgesics are only available for purchase and use (for humans) in some parts of Europe and Asia, like Germany and Australia .


Synthesis Analysis

Nicoboxil can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .


Molecular Structure Analysis

The molecular formula of Nicoboxil is C12H17NO3 . The average molecular weight is 223.272 and the monoisotopic molecular weight is 223.120843411 .


Chemical Reactions Analysis

Nicoboxil and nonivamide induce vasodilation by different effects and therefore have complementary abilities inducing increased blood flow .


Physical And Chemical Properties Analysis

The density of Nicoboxil is 1.1±0.1 g/cm3 . Its boiling point is 287.4±15.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.7±3.0 kJ/mol . The flash point is 127.6±20.4 °C . The index of refraction is 1.495 . The molar refractivity is 61.0±0.3 cm3 . The polar surface area is 48 Å2 . The polarizability is 24.2±0.5 10-24 cm3 . The surface tension is 39.4±3.0 dyne/cm . The molar volume is 209.4±3.0 cm3 .

科学的研究の応用

Improved Skin Flap Survival

A study by Huemer et al. (2003) demonstrated that a combination of nonivamide and nicoboxil applied topically can significantly decrease skin flap necrosis in rats. This suggests potential applications in improving skin perfusion and reducing ischemic necrosis in skin flaps, which could have implications for surgical procedures involving skin flaps (Huemer et al., 2003).

Hemodynamic Changes in Skin and Muscle

Warnecke et al. (2014) investigated the effects of a nonivamide-nicoboxil cream on hemodynamics in skin and calf muscle, finding significant increases in oxygenated hemoglobin and tissue oxygen saturation. This indicates the potential use of nicoboxil in therapies aimed at enhancing blood flow and oxygenation in skin and muscle tissues (Warnecke et al., 2014).

Impact on Athletic Performance

Research by Schörkmaier et al. (2021) explored the effects of nonivamide-nicoboxil cream on muscle oxygenation and endurance performance under normoxic and hypoxic conditions in athletes. They found increased muscle oxygenation with the application but no significant impact on peak power output or endurance performance (Schörkmaier et al., 2021).

Application in Cycling Performance

A study by Zinner et al. (2016) examined the effects of nonivamide–nicoboxil cream on experienced cyclists' performance in a time-trial. They found that while the cream increased skin temperature, it did not significantly enhance power output or other performance metrics in the cyclists (Zinner et al., 2016).

Treatment for Low Back Pain

Blahova et al. (2016) found that a cream containing nicoboxil/nonivamide effectively reduced acute nonspecific low back pain. This suggests its potential as a treatment option for such conditions, providing a non-invasive alternative to traditional pain management methods (Blahova et al., 2016).

Effectiveness in Inducing Delay in Skin Flaps

Huemer et al. (2009) researched the effectiveness of a combination of nicoboxil and nonivamide in inducing a delay effect in experimental skin flaps. The study showed significant value in ameliorating ischemic necrosis, indicating potential clinical applications in skin flap surgeries (Huemer et al., 2009).

Safety And Hazards

Nicoboxil is harmful if swallowed . It is advised to wash thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, get medical help and rinse mouth . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Despite topical nicoboxil/nonivamide topical analgesic medication being used since the 1950s, recent studies demonstrate continued interest in the medication given its demonstrated efficacy, safety, and capability to be used as an alternative musculoskeletal pain therapy option with less systemic side effects when compared to the oral non-steroidal anti-inflammatory drugs and opioids that may be more typically prescribed . The aim of future research is to provide a comprehensive overview of the capsaicin compound, and more importantly delve into its therapeutic potential in various human ailments .

特性

IUPAC Name

2-butoxyethyl pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJRISIINLJVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057635
Record name Nicoboxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In particular, nicoboxil is considered a rubefacient. However, the specific mechanism of action by which rubefacients like nicoboxil elicit pharmacologic effects has not yet been formally elucidated. Nevertheless, it is generally proposed that rubefacients cause irritation of the skin when applied topically, and are believed to alleviate pain in muscles, joints, tendons, and other musculoskeletal pains in the extremities by counter-irritation. This specific term, 'counter-irritant', derives from the fact that rubefacients can cause a reddening of the skin by causing the blood vessels of the skin to dilate, which gives a soothing feeling of warmth. In essence, the term largely refers to the notion that irritation of the sensory nerve endings alters or offsets pain in the underlying muscle or joints that are innervated by the same nerves. In fact, the vasodilation effect of rubefacients like nicoboxil has been considered the result of nerve conduction mechanisms as early as the late 1950s when certain studies demonstrated that the concomitant application of xylocaine could counteract or prevent the vasolidator response to rubefacients in 50% of such related experiments.
Record name Nicoboxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nicoboxil

CAS RN

13912-80-6, 1322-29-8
Record name 2-Butoxyethyl 3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13912-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, butoxyethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicoboxil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicoboxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicoboxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicoboxil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOBOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSD5B9US0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicoboxil
Reactant of Route 2
Reactant of Route 2
Nicoboxil
Reactant of Route 3
Reactant of Route 3
Nicoboxil
Reactant of Route 4
Reactant of Route 4
Nicoboxil
Reactant of Route 5
Reactant of Route 5
Nicoboxil
Reactant of Route 6
Reactant of Route 6
Nicoboxil

Citations

For This Compound
298
Citations
Z Blahova, JC Holm, T Weiser, E Richter… - Journal of Pain …, 2016 - Taylor & Francis
… ) of nicoboxil 2.5%/nonivamide 0.4% ointment provided more pronounced pain relief compared to placebo and nicoboxil. … , tolerability, and safety of nicoboxil 1.08%/nonivamide 0.17% …
Number of citations: 13 www.tandfonline.com
M Gaubitz, T Schiffer, C Holm, E Richter… - … Journal of Pain, 2016 - Wiley Online Library
… 4 days with nicoboxil 2.5%/nonivamide 0.4%, nicoboxil 2.5%, … nicoboxil, by 2.252 points with nonivamide and by 2.410 points with nicoboxil/nonivamide after 8 h (p < 0.0001 for nicoboxil…
Number of citations: 21 onlinelibrary.wiley.com
GM Huemer, G Wechselberger… - Plastic and …, 2003 - journals.lww.com
… of nonivamide and nicoboxil resulted in a … /nicoboxil-treated group, 22.6+/-6.0 percent; control group, 36.8+/-4.3 percent; p< 0.05). The topical combination of nonivamide and nicoboxil …
Number of citations: 105 journals.lww.com
C Zinner, HC Holmberg, B Sperlich - European Journal of Applied …, 2016 - Springer
Purpose Topical application of nonivamide–nicoboxil cream to resting legs has been shown to enhance the level of oxygenated haemoglobin in leg muscles 15 min later. Here, we …
Number of citations: 3 link.springer.com
T Schörkmaier, Y Wahl, C Brinkmann… - … journal of sports …, 2021 - thieme-connect.com
… of nonivamide-nicoboxil cream. However, the effect of nonivamide-nicoboxil cream on … Therefore, the purpose of this study was to investigate the effects of nonivamide-nicoboxil …
Number of citations: 1 www.thieme-connect.com
J Warnecke, T Wendt, M Schak, T Schiffer… - … on Biomedical Optics, 2011 - opg.optica.org
… like nonivamide or nicoboxil increase cutaneous blood flow … of a nonivamide/nicoboxil cream on haemodynamics in skin … with a nonivamide/nicoboxil cream or mock administration, and …
Number of citations: 6 opg.optica.org
GM Huemer, SM Froschauer, T Pachinger… - Journal of plastic …, 2009 - Elsevier
Delay procedures are intended to increase flap safety in otherwise risky flaps. In general they are of surgical nature, making an additional operation necessary. To overcome this …
Number of citations: 23 www.sciencedirect.com
JM Warnecke, T Wendt, S Winkler… - Canadian Journal of …, 2014 - cdnsciencepub.com
… nicoboxil induce hyperaemisation and increase cutaneous blood flow and temperature. This study aimed to determine the effects of a nonivamide–nicoboxil … –nicoboxil cream or were …
Number of citations: 5 cdnsciencepub.com
M Stücker, T Reuther, K Hoffmann, B Aicher… - Skin Pharmacology and …, 1999 - karger.com
… of the nicotinic ester nicoboxil and a combination of nonivamide and nicoboxil in the same … Application of the nicoboxil preparations revealed a clearly lesser influence of the base …
Number of citations: 12 karger.com
M Stücker, T Reuther, K Hoffmann… - Skin research and …, 1996 - Wiley Online Library
Background/aims: 2‐dimensional laser Doppler scanning distinguishes itself particularly by its good reproducibility with regard to both time and site. The aim of this study was to …
Number of citations: 23 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。